(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
Description
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a chlorobenzyl group, and a thioxothiazolidinone moiety
Properties
IUPAC Name |
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2S3/c25-17-9-7-15(8-10-17)12-20-22(31)29(24(32)34-20)11-3-6-21(30)28-23-27-14-18(33-23)13-16-4-1-2-5-19(16)26/h1-2,4-5,7-10,12,14H,3,6,11,13H2,(H,27,28,30)/b20-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQDBPUTEDUBJC-NDENLUEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the thiazole ring.
Formation of Thioxothiazolidinone Moiety: The thioxothiazolidinone moiety is formed through the reaction of a thioamide with a carbonyl compound, followed by cyclization.
Coupling Reactions: The final step involves coupling the thiazole derivative with the thioxothiazolidinone derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . It has been shown to inhibit key cellular pathways involved in cancer progression, particularly through its interaction with cyclin-dependent kinases (CDKs). For example, compounds similar to this structure have demonstrated significant inhibition of CDK9, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, thereby triggering apoptosis in cancer cells .
Antifungal Properties
The antifungal activity of thiazolidine derivatives has been documented extensively. Research indicates that compounds with similar thiazolidine frameworks exhibit effective antifungal properties against various fungal strains. This is attributed to their ability to disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal survival .
Case Study 1: Antitumor Efficacy
A study investigated the structure-activity relationship (SAR) of various thiazolidine derivatives, including those based on the compound . The results indicated that modifications at specific positions on the thiazolidine ring significantly enhanced antitumor activity against several cancer cell lines, including MDA-MB-231 and HCT116 .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MDA-MB-231 |
| Compound B | 10 | HCT116 |
| Target Compound | 8 | MCF7 |
Case Study 2: Antifungal Evaluation
Another research highlighted the antifungal properties of a related thiazolidine derivative against Candida species. The study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of standard antifungal agents, suggesting its potential as a novel antifungal therapeutic .
| Fungal Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| C. albicans | 5 | 10 |
| C. glabrata | 3 | 6 |
Mechanism of Action
The mechanism of action of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
Uniqueness
The uniqueness of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from similar compounds.
Biological Activity
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a synthetic compound that belongs to the thiazolidine class of molecules. Its unique structural features, including thiazolidine and thiazole moieties, suggest potential for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with mechanisms of action and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Thiazolidine Ring | Contributes to biological activity |
| Thiazole Moiety | Implicated in antimicrobial properties |
| Chlorobenzyl Substituents | Potentially enhance reactivity and binding |
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of thiazolidine derivatives. The compound has shown significant activity against various bacterial strains. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with mechanisms involving the inhibition of MurB enzyme, crucial for bacterial cell wall synthesis .
Key Findings:
- Inhibition of MurB: Docking studies indicate strong binding affinity with MurB, leading to reduced bacterial proliferation.
- Comparative Efficacy: The compound exhibited an IC50 value of 0.12 mg/mL against E. coli, outperforming some standard antibiotics .
Anticancer Activity
The thiazolidine derivatives have also been investigated for their anticancer properties. The compound's ability to modulate cell signaling pathways involved in cancer progression has been noted.
Mechanism of Action:
- Enzyme Inhibition: Similar compounds have been shown to inhibit topoisomerase II and other enzymes critical for DNA replication and repair.
- Cell Cycle Arrest: Studies suggest that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.
Research Insights:
- Compounds structurally similar to this one have been shown to inhibit COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .
Case Studies and Research Findings
-
Antimicrobial Study:
- A recent study evaluated the antimicrobial activity of various thiazolidine derivatives, including the compound . Results indicated potent antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with a notable reduction in bacterial viability at low concentrations.
-
Anticancer Research:
- In vitro studies on cancer cell lines revealed that the compound induced significant cytotoxicity, leading to cell death through apoptosis pathways. The study reported a decrease in cell viability by over 70% at concentrations above 10 μM.
- Inflammation Model:
Q & A
Basic: What are the common synthetic routes for preparing (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via condensation of 2-amino-5-(2-chlorobenzyl)thiazole with chloroacetyl chloride under basic conditions (e.g., triethylamine in dioxane) to yield intermediates like N-(5-(aryl-methyl)thiazol-2-yl)chloroacetamides .
- Step 2: Introduction of the 4-oxo-2-thioxothiazolidine moiety. For example, reaction with 5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidine precursors under reflux in ethanol, optimized with potassium carbonate as a base .
- Step 3: Purification via recrystallization (ethanol or ethanol-DMF mixtures) or flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
